(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine
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Overview
Description
The compound (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine is a complex organic molecule characterized by its unique structural features. This compound contains a hexahydropyrano[3,2-d][1,3]dioxin core, which is a bicyclic structure, and is substituted with benzyloxy, methoxy, and phenyl groups. The presence of multiple chiral centers in the molecule adds to its stereochemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine typically involves multi-step organic synthesis. The key steps include:
Formation of the Hexahydropyrano[3,2-d][1,3]dioxin Core: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl chloride and a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Methoxylation: The methoxy group can be introduced using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the amine group, converting it to a secondary or tertiary amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of stereochemistry on biological activity. Its multiple chiral centers provide a model for understanding how different stereoisomers interact with biological targets.
Medicine
In medicine, derivatives of this compound may be explored for their potential pharmacological properties. The presence of the amine group suggests that it could interact with biological receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its complex structure and functional groups make it a versatile intermediate for various applications.
Mechanism of Action
The mechanism of action of (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, while the aromatic and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4AR,7R,7AS)-7-(TERT-BUTYLDIMETHYLSILYLOXY)-2-(4-METHOXYBENZYL)DIHYDRO-4H-FURO[3,2-D][1,3]DIOXIN-6(4AH)-ONE: This compound shares a similar bicyclic core but has different substituents, which can lead to different chemical and biological properties.
(1S,4R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydro-1-naphthalenol: This compound has a similar structural framework but lacks the benzyloxy and methoxy groups, resulting in different reactivity and applications.
Uniqueness
The uniqueness of (4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine lies in its specific combination of functional groups and stereochemistry. This combination provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C21H25NO5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-amine |
InChI |
InChI=1S/C21H25NO5/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-21H,12-13,22H2,1H3/t16-,17-,18-,19-,20?,21+/m1/s1 |
InChI Key |
DXNRMWAKWKDFNR-YVYPMRBHSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N |
Origin of Product |
United States |
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